molecular formula C17H12BrClF3NO2 B12848470 N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(2,2,2-trifluoroethyl)acetamide CAS No. 22753-81-7

N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B12848470
CAS No.: 22753-81-7
M. Wt: 434.6 g/mol
InChI Key: YOHLFPANLAUXOX-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 2-bromo-N-(2,2,2-trifluoroethyl)acetamide with 2-benzoyl-4-chlorophenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromo group.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce benzoyl chlorophenyl acetic acid and trifluoroethylamine.

Scientific Research Applications

N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-(2,2,2-trifluoroethyl)acetamide
  • N-(2-Benzoyl-4-chlorophenyl)-2-iodo-N-(2,2,2-trifluoroethyl)acetamide
  • N-(2-Benzoyl-4-chlorophenyl)-2-fluoro-N-(2,2,2-trifluoroethyl)acetamide

Uniqueness

N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where the bromo group plays a crucial role in the compound’s activity or synthesis.

Properties

CAS No.

22753-81-7

Molecular Formula

C17H12BrClF3NO2

Molecular Weight

434.6 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C17H12BrClF3NO2/c18-9-15(24)23(10-17(20,21)22)14-7-6-12(19)8-13(14)16(25)11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

YOHLFPANLAUXOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N(CC(F)(F)F)C(=O)CBr

Origin of Product

United States

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